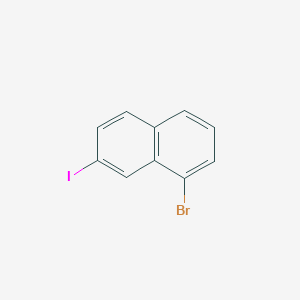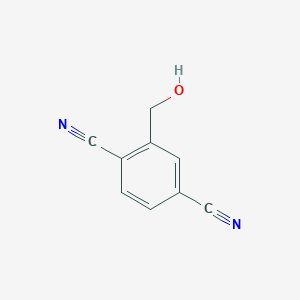
2-(Hydroxymethyl)terephthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)terephthalonitrile is an organic compound that features a hydroxymethyl group attached to a terephthalonitrile core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)terephthalonitrile typically involves the reaction of terephthalonitrile with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the nitrile group, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the use of specific catalysts such as Ca(OH)2/Al2O3. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity .
化学反応の分析
Types of Reactions: 2-(Hydroxymethyl)terephthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of terephthalamine derivatives.
Substitution: Formation of various substituted terephthalonitrile derivatives.
科学的研究の応用
2-(Hydroxymethyl)terephthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins
作用機序
The mechanism of action of 2-(Hydroxymethyl)terephthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .
類似化合物との比較
Terephthalonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)benzonitrile: Similar structure but with a different substitution pattern on the benzene ring.
2-(Hydroxymethyl)isophthalonitrile: Isomeric compound with different positioning of the nitrile groups.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
特性
分子式 |
C9H6N2O |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
2-(hydroxymethyl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,12H,6H2 |
InChIキー |
LMHCAUKYUZNQFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
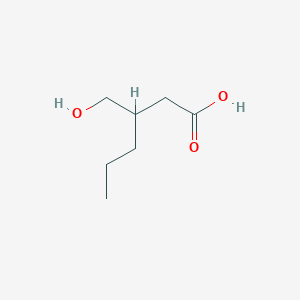
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
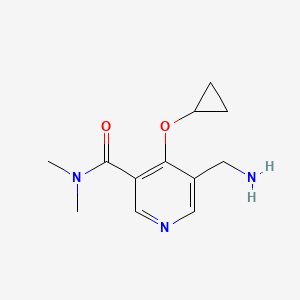

![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
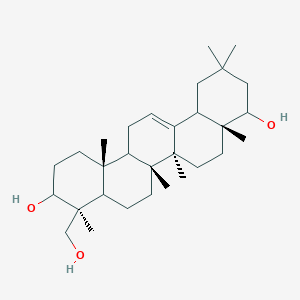
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
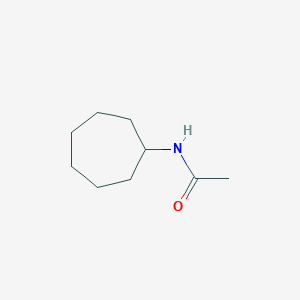
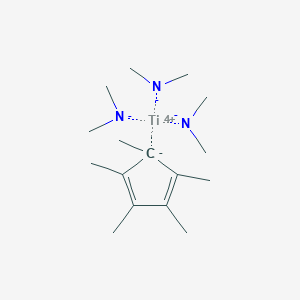
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
